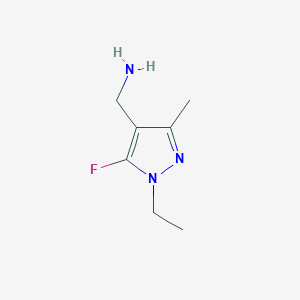

![molecular formula C9H8N4O B2713528 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone CAS No. 125620-13-5](/img/structure/B2713528.png)

1-[4-(1H-tetrazol-1-yl)phenyl]ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[4-(1H-tetrazol-1-yl)phenyl]ethanone is a biochemical compound with a molecular weight of 188.19 and a molecular formula of C9H8N4O . It is used for research purposes .

Synthesis Analysis

The synthesis of this compound involves several steps . The first step involves the reaction of sodium azide and triethyl orthoformate to produce this compound . The second step involves a Friedel–Crafts reaction between cyanuric chloride and 4-tetrazoylacetophenone to generate the first-generation dendrimer . The third step involves a Claisen–Schmidt reaction with appropriate aldehydes in ethanol at room temperature to prepare the dendrimers .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H8N4O .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of sodium azide and triethyl orthoformate, a Friedel–Crafts reaction, and a Claisen–Schmidt reaction .Physical and Chemical Properties Analysis

This compound is a biochemical compound with a molecular weight of 188.19 and a molecular formula of C9H8N4O . More specific physical and chemical properties are not provided in the available resources.Applications De Recherche Scientifique

Cholinesterase Inhibition

- Cholinesterase Inhibitor Development : 1-[4-(1H-tetrazol-1-yl)phenyl]ethanone derivatives show promise as cholinesterase inhibitors. Compounds synthesized for this purpose exhibited significant inhibitory effects on acetylcholinesterase, indicating potential applications in treating conditions like Alzheimer's disease (Mohsen et al., 2014).

Antimicrobial and Antifungal Applications

- Anticandidal and Antifungal Agent : Research has shown that certain derivatives of this compound exhibit potent anticandidal properties with relatively weak cytotoxic effects. These findings suggest potential applications as antifungal agents (Kaplancıklı et al., 2014). Additionally, tetrazole dendrimeric chalcones synthesized with this compound have demonstrated good antifungal activities against various fungi, indicating their potential as effective antifungal agents (Vembu et al., 2016).

Chemical Synthesis and Characterization

- Role in Synthesis of Heterocycles and Phosphonates : The compound has been used in the synthesis of various heterocycles, including tetrazolylalkanols and tetrazolyl(hydroxy)alkylphosphonates, demonstrating its utility in organic chemistry and potential applications in developing new chemical entities (Krylov et al., 2014).

Development of Novel Heterocyclic Compounds

- Creation of Heterocyclic Compounds with Antimicrobial Properties : New series of heterocyclic compounds containing both tetrazoles and other nuclei have been synthesized using derivatives of this compound. These compounds have been evaluated for their antimicrobial activity, showing potential as new lead molecules in antimicrobial drug development (Elavarasan et al., 2014).

Pharmaceutical Research

- Leukotriene Receptor Antagonists Development : This compound has been instrumental in the development of leukotriene receptor antagonists. Such antagonists can have significant implications in treating conditions like asthma and allergies (Marshall et al., 1989).

Mécanisme D'action

Target of Action

Tetrazole derivatives, which include 1-[4-(1h-tetrazol-1-yl)phenyl]ethanone, have been known to exhibit a wide range of biological activities .

Mode of Action

Tetrazole compounds are known for their electron-donating and electron-withdrawing properties, which may influence their interaction with targets .

Biochemical Pathways

Tetrazole compounds are known to be involved in a variety of biological activities, suggesting they may interact with multiple biochemical pathways .

Pharmacokinetics

Tetrazolate anions, which are related to this compound, are known to be more soluble in lipids than carboxylic acids, which may influence their bioavailability .

Result of Action

Tetrazole compounds are known to exhibit a wide range of biological activities, suggesting they may have diverse molecular and cellular effects .

Action Environment

The planar structure of tetrazole favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which may be advantageous for receptor–ligand interactions in various environments .

Propriétés

IUPAC Name |

1-[4-(tetrazol-1-yl)phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O/c1-7(14)8-2-4-9(5-3-8)13-6-10-11-12-13/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRBRBXFYBWGBPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2C=NN=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-N'-[(E)-naphthalen-1-ylmethylidene]benzohydrazide](/img/structure/B2713445.png)

![6-(4-chlorophenyl)-2-{1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]azetidin-3-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2713446.png)

![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2713448.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(4-methoxyphenyl)propanamide](/img/structure/B2713449.png)

![3-chloro-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2713450.png)

![2-(3-fluorophenyl)-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/no-structure.png)

![7-(Pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2713453.png)

![1-[(2,5-dimethylphenyl)methyl]-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one](/img/structure/B2713457.png)

![Ethyl 4-((4-((2-(methoxycarbonyl)benzo[b]thiophen-3-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2713461.png)

![N-{[1-(oxan-4-yl)piperidin-4-yl]methyl}-N'-phenylethanediamide](/img/structure/B2713462.png)

![7-Chloro-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2713464.png)